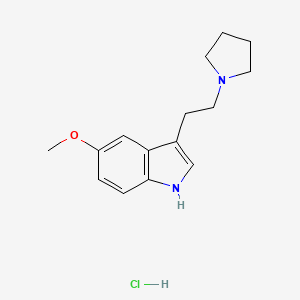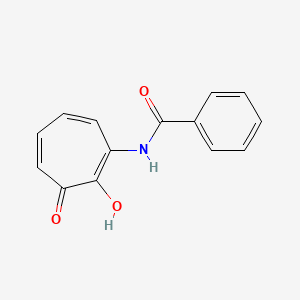
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a cycloheptatriene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide typically involves the reaction of 2-hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted benzamides.
科学研究应用
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and activity .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid: Shares a similar cycloheptatriene ring system but lacks the benzamide group.
Tropolone: A structurally related compound with a similar ring system but different functional groups.
Uniqueness
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is unique due to the presence of both the benzamide and cycloheptatriene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.
属性
CAS 编号 |
2154-88-3 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
N-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(13(12)17)15-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) |
InChI 键 |
VXGXFGLIWFGXHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=O)C=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


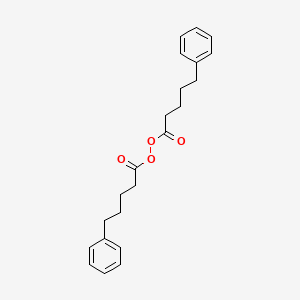

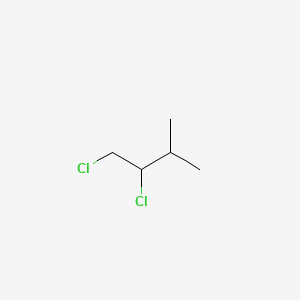
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
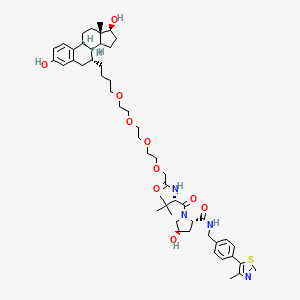
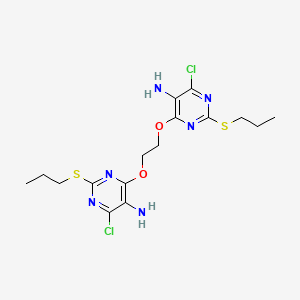
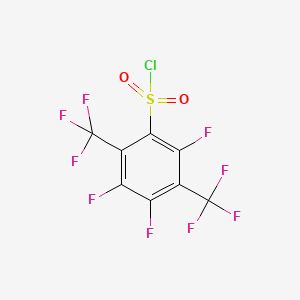
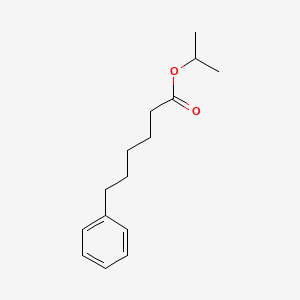
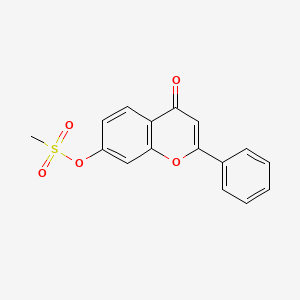
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
